molecular formula C16H12O4 B1214074 Digitolutein CAS No. 477-86-1

Digitolutein

Cat. No. B1214074
CAS RN: 477-86-1
M. Wt: 268.26 g/mol
InChI Key: WCRMDMYSQWZTSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Digitolutein and its derivatives have been isolated from the roots of Digitalis viridiflora and callus tissue of Digitalis lanata. The chemical structures of these compounds were established through techniques like IR, NMR, and mass spectra, alongside comparisons with synthetic samples. This indicates the compound's natural occurrence and the feasibility of its synthetic replication for detailed study (Imre, 1973); (Furuya & Kojima, 1971).

Scientific Research Applications

Anthraquinone Derivatives and Plant Tissue Cultures Digitolutein has been identified as a significant anthraquinone derivative isolated from various plant tissues. Notably, it was extracted from the callus tissue of Digitalis lanata, marking the first time anthraquinone derivatives were discovered in plant tissue cultures. This discovery adds to the understanding of the chemical composition and potential biochemical pathways present in such tissues (Furuya & Kojima, 1971). Similarly, additional anthraquinones, including digitolutein, were isolated from the callus tissue of the same plant, emphasizing the plant's potential as a source of these compounds (Furuya, Kojima, & Katsuta, 1972).

Therapeutic Potentials and Bioactive Compounds The therapeutic potentials of digitolutein and related compounds have been explored in various studies. For instance, digitolutein, along with other compounds extracted from Morinda lucida, was tested against Plasmodium falciparum, showing a significant decrease in parasite count in a dose-dependent manner. This suggests its potential role in antimalarial treatments (Koumaglo, Gbéassor, Nikabu, de Souza, & Werner, 1992). Additionally, digitolutein was identified as a major pigment, among others, in Digitalis viridiflora, indicating its role in the pigmentation and potential bioactive properties of the plant (Imre, 1973).

properties

IUPAC Name

2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMDMYSQWZTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197255
Record name Digitolutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digitolutein

CAS RN

477-86-1
Record name 2-Hydroxy-1-methoxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitolutein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digitolutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
T Furuya, H Kojima - Phytochemistry, 1971 - Elsevier
… that of digitolutein and its pattern was very similar to that of digitolutein but was different from that of isomer, obtusifolin.4 The UV spectrum of Qs was similar to that of digitolutein and …
Number of citations: 25 www.sciencedirect.com
F Hering, M Nagy, J Tomko, B Diettrich… - Pharmazie, 1986 - pascal-francis.inist.fr
Digitolutein and other anthraquinone derivatives in somatic embryos of digitalis lanata … Digitolutein and other anthraquinone derivatives in somatic embryos of digitalis lanata …
Number of citations: 4 pascal-francis.inist.fr
ML Arrebola, T Ringbom, R Verpoorte - Phytochemistry, 1999 - Elsevier
A new compound, 3,6 (or 7)-dihydroxy-4-methoxy-2-methylanthraquinone for which we propose the name 6 (or 7)-hydroxydigitolutein, and eight known anthraquinones were isolated …
Number of citations: 30 www.sciencedirect.com
T Furuya, H Kojima, T Katsuta - Phytochemistry, 1972 - Elsevier
Four additional anthraquinones, one of them new, have been isolated from the callus tissue of Digitalis lanata, from which 4-hydroxydigitolutein (V) and digitolutein (VI) have previously …
Number of citations: 32 www.sciencedirect.com
EJC Brew, RH Thomson - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… identified were digitolutein (I; … digitolutein (33 mg per 300 g of fresh leaf 5). However our hopes were frustrated when we discovered that the leaves contained only a trace of digitolutein …
Number of citations: 1 pubs.rsc.org
HY Bang, EJ Yang, JA Kim, KS Song - Journal of Life Science, 2013 - dbpia.co.kr
… The structures of marker compounds were identified as digitolutein (1), 2-hydroxy-3-methylanthraquinone (2),(E/Z)-6-Op-coumaroyl scandoside methyl ester (4: 1 mixture)(3), and (E/Z)-6…
Number of citations: 3 www.dbpia.co.kr
JJ Oloche, AF Asalu, GO Gbotosho - Tropical Journal of Natural …, 2022 - researchgate.net
… Hexadecenoic acid, oleic acid and its derivatives and two anthraquinones, digitolutein and rubiadin 1-methyl ether were detected. There was no mortality at doses≤ 5000 mg/kg of …
Number of citations: 2 www.researchgate.net
S Imre, S Sar, RH Thomson - Phytochemistry, 1976 - Elsevier
… It may be significant that digitolutein 10 (R = Me), the most characteristic Digitalis quinone, was not found in these two species. However, the work on I. canariensis was not concerned …
Number of citations: 33 www.sciencedirect.com
S Gopalakrishnan, S Neelakantan, PV Raman - Current Science, 1980 - JSTOR
Number of citations: 2
JC Lovie, RH Thomson - JOURNAL OF …, 1959 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 3

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